5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of an ethyl group at the 5th position, a methoxy group at the 3rd position, and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the ethyl group at the 5th position.
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks both the ethyl and methoxy groups.
5-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the methoxy group at the 3rd position.
Uniqueness
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H18O2/c1-3-9-5-4-6-10-7-12(14)13(15-2)8-11(9)10/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
OPZBWKWCNUCRMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2=CC(=C(C=C12)OC)O |
Origin of Product |
United States |
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